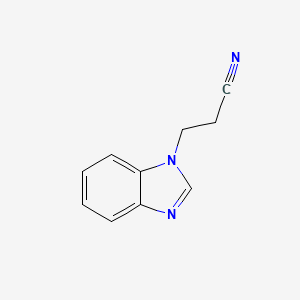

3-(1H-benzimidazol-1-yl)propanenitrile

Vue d'ensemble

Description

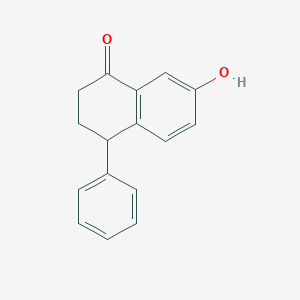

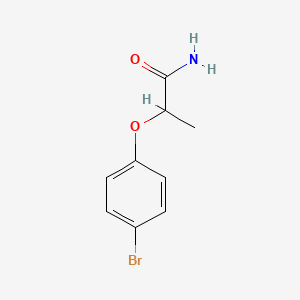

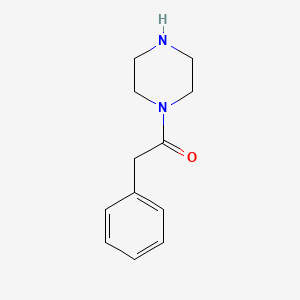

3-(1H-Benzimidazol-1-yl)propanenitrile is a molecule that has attracted significant attention from researchers in recent years. It has a molecular formula of C10H9N3 and an average mass of 171.199 Da .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

The molecular structure of 3-(1H-Benzimidazol-1-yl)propanenitrile is represented by the formula C10H9N3 . The monoisotopic mass is 171.079651 Da .Applications De Recherche Scientifique

Chemical Reactions and Coordination Compounds : A study by Falcón-León et al. (2014) explored the effects of ZnII coordination on aza-addition reactions involving 2-(aminomethyl)benzimidazole and acrylonitrile. They found that in the presence of ZnII ions, acrylonitrile selectively reacts with amine groups in certain complexes, leading to the formation of mono- and di-addition compounds. This research highlights the compound's role in synthesizing coordination compounds and exploring chemical reactions (Falcón-León et al., 2014).

Crystal Engineering : Matthews et al. (2003) reported on the crystal structures of salts derived from diprotonated benzimidazoles, demonstrating how the protonated benzimidazole group can serve as a synthon for crystal engineering. This research underscores the potential of benzimidazole compounds in designing and structuring crystal lattices (Matthews et al., 2003).

Synthesis of Azoles : Horváth (1994) developed a method for the efficient preparation of 1-substituted 1H-azoles, which involves a selective Hofmann-type elimination. This synthesis method is important for the production of azoles, a class of organic compounds with various applications (Horváth, 1994).

Thermophysical Properties of Ionic Liquids : Muhammad et al. (2012) synthesized and characterized new dual-functionalized imidazolium-based ionic liquids. They measured properties such as viscosity, density, and thermal behavior, contributing to the understanding of ionic liquids in industrial and research applications (Muhammad et al., 2012).

Synthesis of Schiff Base Copper(II) Complexes : Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes and explored their DNA binding and cytotoxic properties. This research is significant in the context of medicinal chemistry and drug development (Paul et al., 2015).

Curtis Reactions with Zn Complexes : A study by Patricio-Rangel et al. (2019) investigated Curtis reactions with Zn complexes derived from 2-(Aminomethyl)Benzimidazole, providing insights into the chemical behavior of these compounds in specific reactions (Patricio-Rangel et al., 2019).

Propriétés

IUPAC Name |

3-(benzimidazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNGGCURDWJVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388193 | |

| Record name | 3-(1H-benzimidazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzimidazol-1-yl)propanenitrile | |

CAS RN |

4414-84-0 | |

| Record name | 3-(1H-benzimidazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1334862.png)

![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1334868.png)

![2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1334876.png)

![4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1334884.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid](/img/structure/B1334894.png)